

In-Depth Technical Guide to OS 1808 (CV-1808)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OS 1808

Cat. No.: B1664460

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Core Chemical Identifiers

OS 1808, also known by its synonyms CV-1808 and 2-Phenylaminoadenosine, is a potent adenosine A2 receptor agonist. Its fundamental chemical identifiers are summarized below.

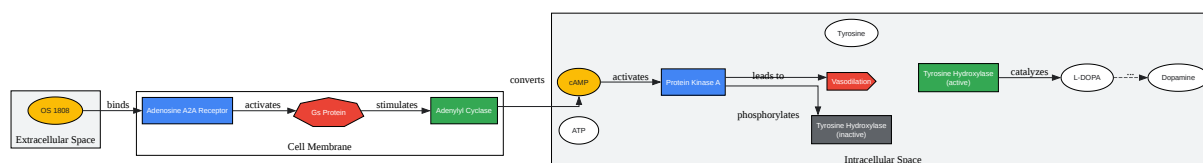
Identifier	Value	Reference
CAS Number	53296-10-9	[1]
IUPAC Name	(2R,3R,4S,5R)-2-(6-amino-2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol	[1]
Molecular Formula	C ₁₆ H ₁₈ N ₆ O ₄	
Molecular Weight	358.36 g/mol	

Mechanism of Action & Signaling Pathway

OS 1808 functions as a non-selective agonist for the A2 adenosine receptors, with a higher affinity for the A2A subtype. The activation of these G-protein coupled receptors initiates a signaling cascade that is central to its pharmacological effects.

Upon binding to the A2A receptor, **OS 1808** induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins. This signaling pathway is pivotal to the vasodilatory and antihypertensive properties of **OS 1808**.

Furthermore, **OS 1808** has been shown to stimulate tyrosine hydroxylase activity, the rate-limiting enzyme in the synthesis of dopamine. This effect is also mediated through the activation of A2 receptors and the subsequent increase in cAMP.



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Signaling pathway of **OS 1808** via the Adenosine A2A receptor.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for **OS 1808**, providing insights into its potency and efficacy in various experimental models.

Parameter	Value	Species/System	Reference
IC ₅₀ (A1 Receptor)	910 nM	Rat cortical membranes	
IC ₅₀ (A2 Receptor)	115 nM	Rat striatal membranes	
EC ₂₅ (Coronary Flow)	110 nM	Perfused working rat heart	
ED ₂₅ (Blood Pressure)	28 µg/kg	Normotensive rats	
ED ₃₀ (Blood Pressure)	5.32 µg/kg	Spontaneously Hypertensive Rats (SHR)	
L-DOPA Accumulation	Effective at 500 nmol/kg	Rat striatum	
Conditioned Avoidance Response (CAR) Blockade ED ₅₀	1.3 mg/kg	Rats	

Detailed Experimental Protocols

In Vivo Myocardial Ischemia Model in Anesthetized Dogs

This protocol details the methodology used to assess the effect of **OS 1808** on myocardial ischemia.

1. Animal Preparation:

- Mongrel dogs of either sex are anesthetized with sodium pentobarbital (30 mg/kg, i.v.).
- Anesthesia is maintained with a continuous infusion of sodium pentobarbital (4-6 mg/kg/h).
- Animals are artificially ventilated with room air.
- A left thoracotomy is performed in the fourth intercostal space, and the heart is suspended in a pericardial cradle.

- A major branch of the left anterior descending coronary artery is isolated for occlusion.

2. Ischemia Induction and ECG Recording:

- Myocardial ischemia is induced by occluding the isolated coronary artery branch for 5 minutes.
- Epicardial electrocardiograms (ECGs) are recorded from the center of the ischemic area.
- The magnitude of ST-segment elevation is measured as an index of the severity of ischemia.

3. Drug Administration:

- **OS 1808** is dissolved in a vehicle (e.g., physiological saline).
- The drug is administered via intravenous infusion at doses of 0.25 and 0.5 µg/kg/min for 10 minutes.
- In some experiments with continuous coronary occlusion, **OS 1808** is administered as an intravenous bolus (0.3 and 1.0 µg/kg).

4. Hemodynamic and Blood Flow Measurements:

- Aortic and left ventricular pressures are monitored.
- Heart rate is derived from the arterial pressure pulse.
- Myocardial blood flow in the ischemic area and retrograde blood flow from the ischemic area can be measured using appropriate techniques (e.g., microspheres, electromagnetic flowmetry).

5. Data Analysis:

- Changes in ST-segment elevation, hemodynamic parameters, and blood flow are measured before, during, and after drug administration.
- Statistical analysis is performed to determine the significance of the observed effects.

In Vitro and In Vivo Stimulation of Dopamine Synthesis

This protocol describes the methods to evaluate the effect of **OS 1808** on dopamine synthesis by measuring tyrosine hydroxylase activity.

In Vitro Assay (Rat Striatal Slices): 1. Tissue Preparation:

- Striata from male Sprague-Dawley rats are rapidly dissected and sliced.
- Slices are pre-incubated in a Krebs-Ringer bicarbonate buffer saturated with 95% O₂ / 5% CO₂.

2. Incubation with **OS 1808**:

- Slices are incubated with varying concentrations of **OS 1808** (referred to as 2-phenylaminoadenosine or PAD in the study).
- The incubation is carried out in the presence of a decarboxylase inhibitor to allow for the accumulation of L-DOPA.

3. Measurement of Tyrosine Hydroxylase Activity:

- The reaction is stopped by the addition of perchloric acid.
- The accumulated L-DOPA in the tissue and medium is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
- Tyrosine hydroxylase activity is expressed as the rate of L-DOPA formation.

In Vivo Assay (Intracerebroventricular Administration): 1. Animal Surgery and Drug Administration:

- Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.
- A cannula is implanted into the lateral cerebral ventricle.
- After a recovery period, **OS 1808** is administered via intracerebroventricular injection.

2. Measurement of Dopamine Synthesis:

- At a specified time after drug administration, the animals are sacrificed.
- The striatum is dissected, and the levels of dopamine and its metabolites are measured using HPLC with electrochemical detection.
- An increase in the ratio of metabolites to dopamine is indicative of increased dopamine synthesis.

Adenylyl Cyclase Activity Assay

This protocol outlines a general method for measuring the effect of **OS 1808** on adenylyl cyclase activity.

1. Membrane Preparation:

- Tissue of interest (e.g., rat striatum) is homogenized in a buffered solution.
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate buffer.

2. Assay Reaction:

- The membrane preparation is incubated in a reaction mixture containing:
 - ATP (substrate)
 - A radioactive tracer (e.g., [α - 32 P]ATP)
 - Mg^{2+} (a cofactor for adenylyl cyclase)
 - An ATP regenerating system (to maintain ATP concentration)
 - A phosphodiesterase inhibitor (to prevent cAMP degradation)
 - Varying concentrations of **OS 1808**.

3. Quantification of cAMP:

- The reaction is terminated, and the produced radioactive cAMP is separated from the unreacted ATP, typically using sequential column chromatography (e.g., Dowex and alumina columns).
- The radioactivity of the eluted cAMP fraction is measured using a scintillation counter.

4. Data Analysis:

- The amount of cAMP produced is calculated and expressed as pmol of cAMP formed per minute per mg of protein.
- The stimulatory effect of **OS 1808** is determined by comparing the adenylyl cyclase activity in the presence of the drug to the basal activity.

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References

- 1. Effect of 2-phenylaminoadenosine (CV-1808) on ischemic ST-segment elevation in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

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